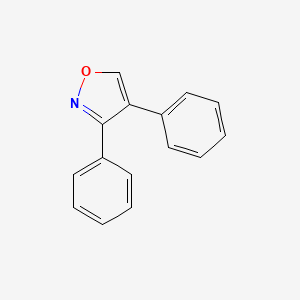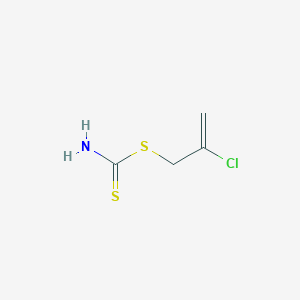
1,1'-(Isothiocyanatomethanediyl)bis(4-bromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) is a chemical compound with the molecular formula C14H9Br2NS. It is known for its unique structure, which includes two bromobenzene rings connected by an isothiocyanatomethanediyl group. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The isothiocyanate group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of azides or thiols.
Coupling: Formation of biaryl compounds.
Oxidation/Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) is used in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme inhibitors and protein labeling.
Industry: Used in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to the formation of stable adducts. The bromobenzene rings provide additional sites for further functionalization, making this compound versatile in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,2-Ethanediyl)bis(4-bromobenzene): Similar structure but with an ethylene linker instead of an isothiocyanate group.
1,1’,1’‘,1’‘’-Silanetetrayltetrakis(4-bromobenzene): Contains a silicon atom linking the bromobenzene rings.
Uniqueness
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific functional group transformations.
Propriétés
Numéro CAS |
28242-40-2 |
|---|---|
Formule moléculaire |
C14H9Br2NS |
Poids moléculaire |
383.1 g/mol |
Nom IUPAC |
1-bromo-4-[(4-bromophenyl)-isothiocyanatomethyl]benzene |
InChI |
InChI=1S/C14H9Br2NS/c15-12-5-1-10(2-6-12)14(17-9-18)11-3-7-13(16)8-4-11/h1-8,14H |
Clé InChI |
IXTLZDNHQCVNAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)N=C=S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)









![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)



